2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS number
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS number
An In-Depth Technical Guide to 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: A Core Building Block in Modern Antidiabetic Therapy
Introduction
In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a robust foundation for developing novel therapeutics. The pyrazole nucleus is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1] This guide focuses on a highly functionalized derivative, 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole , a pivotal intermediate in the synthesis of next-generation pharmaceuticals. Its primary significance lies in its role as a key building block for Omarigliptin , a long-acting, once-weekly inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes mellitus.[2]
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the compound's properties, its critical role in the synthesis of DPP-4 inhibitors, the underlying mechanism of action, and detailed synthetic protocols.
Physicochemical Properties and Identification
The accurate identification and characterization of a synthetic intermediate are paramount for its successful application in a multi-step pharmaceutical manufacturing process.
| Property | Value | Source(s) |
| IUPAC Name | 2-(methylsulfonyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | - |
| CAS Number | 1226781-80-1 (Free Base) | - |
| 1280210-80-1 (Benzenesulfonate Salt) | [3][4] | |
| Molecular Formula | C₆H₉N₃O₂S | - |
| Molecular Weight | 187.22 g/mol | - |
| Primary Application | Key Intermediate for Omarigliptin Synthesis | [2][3] |
The Therapeutic Rationale: Targeting the Incretin System
To appreciate the significance of this intermediate, one must first understand its ultimate therapeutic target: the DPP-4 enzyme. DPP-4 plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon production, thereby lowering blood glucose levels.[5][6]
By inhibiting DPP-4, drugs like Omarigliptin prolong the action of GLP-1 and GIP, leading to enhanced glycemic control in a glucose-dependent manner. This mechanism carries a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs.[6] The 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold provides the northern fragment of the final drug molecule, a rigid and structurally complex portion essential for binding to the DPP-4 enzyme.
Caption: Mechanism of DPP-4 Inhibition.
Synthesis and Application in Manufacturing
The industrial synthesis of Omarigliptin is a multi-step process where the title compound serves as a critical coupling partner. It is typically prepared from a protected precursor and then used immediately in a reductive amination reaction.
Part A: Preparation of the Intermediate Salt
The active intermediate is generated as a benzenesulfonate salt from its Boc-protected precursor. This acid-catalyzed deprotection is a standard procedure in pharmaceutical synthesis, converting the less reactive carbamate into a highly reactive secondary amine, primed for the subsequent coupling step.
Protocol: Deprotection of Boc-Protected Precursor [2]
-
Reaction Setup: A suitable reactor is charged with the Boc-protected mesylated pyrazole precursor (a mixture of tautomers) and isopropyl acetate as the solvent.
-
Acid Addition: A solution of benzenesulfonic acid (approx. 1.8 equivalents) in isopropyl acetate is added to the reactor.
-
Reaction Conditions: The resulting solution is heated to approximately 30°C and held for at least 2 hours to ensure complete removal of the Boc protecting group.
-
Crystallization and Isolation: The mixture is cooled to room temperature, allowing the benzenesulfonate salt of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole to crystallize. The resulting slurry is stirred for several hours (e.g., 14 hours) to maximize yield.
-
Filtration and Drying: The solid product is isolated by filtration, washed with a suitable solvent like isopropyl acetate, and dried under vacuum to yield the desired intermediate salt.
Part B: The Key Reductive Amination Step
This is the cornerstone reaction where the pyrazole intermediate is coupled with the "southern" fragment of Omarigliptin, a substituted tetrahydropyran ketone. Reductive amination forms the crucial C-N bond that links the two halves of the final molecule.
Protocol: Synthesis of Omarigliptin via Reductive Amination [2]
-
Reaction Setup: A reactor is charged with the ketone intermediate ((2R,3S,5R)-2-(2,5-difluorophenyl)-tetrahydro-2H-pyran-3-amine, 8b ), the pyrazole benzenesulfonate salt (10 ), and a suitable polar aprotic solvent such as dimethylacetamide.
-
Cooling: The homogeneous solution is cooled to a low temperature (e.g., -10°C) to control the reaction rate and minimize side products.
-
Reducing Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃) is added portionwise. This is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone in the absence of the amine, minimizing alcohol byproduct formation.
-
Reaction Monitoring: The mixture is stirred for approximately 2 hours, with reaction progress monitored by a suitable analytical technique like HPLC.
-
Workup and Quench: The reaction is carefully quenched by the slow addition of an aqueous ammonium hydroxide solution. This step neutralizes the reaction and decomposes any remaining reducing agent.
-
Isolation and Purification: The final product, Omarigliptin, is isolated from the reaction mixture and purified using standard pharmaceutical chemistry techniques, such as crystallization, to achieve the high purity required for an active pharmaceutical ingredient (API).
Caption: Key steps in the synthesis of Omarigliptin.
Structure-Activity Relationship (SAR) Insights
The efficacy of Omarigliptin is a direct result of its molecular architecture, for which the title intermediate provides a critical foundation.
-
The Tetrahydropyrrolo[3,4-c]pyrazole Core: This fused bicyclic system provides a rigid, three-dimensional structure. This pre-organization reduces the entropic penalty upon binding to the active site of the DPP-4 enzyme, contributing to high potency. The pyrrolidine nitrogen is the point of attachment to the rest of the molecule and is crucial for establishing the correct vector and orientation within the enzyme's binding pocket.[7]
-
The Methylsulfonyl Group: The -SO₂CH₃ moiety is a common functional group in medicinal chemistry. As a strong electron-withdrawing group, it modulates the electronic properties of the pyrazole ring. Furthermore, the sulfonyl oxygens are excellent hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the target protein, thereby enhancing binding affinity and influencing pharmacokinetic properties.
Validation: Performance of the Final Product
The successful application of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole as an intermediate is validated by the exceptional profile of the resulting drug, Omarigliptin.
| Parameter | Omarigliptin | Significance |
| DPP-4 Inhibition (IC₅₀) | Potent (nanomolar range) | Demonstrates high affinity for the target enzyme.[8] |
| Selectivity | High selectivity over related proteases like QPP, DPP8, and FAP | Minimizes off-target effects and improves the safety profile.[8] |
| Pharmacokinetics | Long half-life | Enables a once-weekly dosing regimen, improving patient compliance.[9] |
| Efficacy | Effective in preclinical diabetes models and human clinical trials | Validates the therapeutic approach and the molecular design.[8] |
Conclusion
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is more than just a complex heterocyclic compound; it is a testament to rational drug design and a cornerstone of a significant advancement in diabetes therapy. Its carefully designed structure provides the necessary rigidity and chemical functionality to serve as a highly effective building block in the synthesis of Omarigliptin. This guide has detailed its properties, the logic of its application, and the specific protocols for its use, underscoring its importance for professionals in the field of pharmaceutical development and manufacturing. The continued exploration of such privileged scaffolds will undoubtedly pave the way for future therapeutic innovations.
References
-
Biftu, T., Qian, X., Chen, P., Feng, D., Scapin, G., Gao, Y.-D., Cox, J., Sinha Roy, R., Eiermann, G., He, H., Lyons, K., Salituro, G., Patel, S., Petrov, A., Xu, F., Xu, S. S., Zhang, B., Caldwell, C., Wu, J. K., & Weber, A. E. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361–5366. [Link]
-
Biftu, T., Sinha-Roy, R., Chen, P., Qian, X., Feng, D., Kuethe, J. T., Scapin, G., Gao, Y.-D., Cox, J., Eiermann, G., He, H., Lyons, K., Salituro, G., Patel, S., Petrov, A., Sharma, N., Xu, F., Xu, S. S., Zhang, B., Wu, J. K., & Weber, A. E. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205–3212. [Link]
-
Chemvon Biotechnology. (n.d.). 2 Methylsulfonyl 2 4 5 6 tetrahydropyrrolo 3 4 cpyrazole benzenesulfonate. Retrieved from [Link]
-
Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13-25. [Link]
-
Patel, M., De Lombaert, S., & Mathvink, R. (2012). Discovery of omarigliptin (MK-3102): a novel, once-weekly DPP-4 inhibitor for the treatment of type 2 diabetes. ACS Medicinal Chemistry Letters, 3(2), 141-145. [Link]
-
Scott, L. J. (2016). Omarigliptin: First Global Approval. Drugs, 76(1), 145-149. [Link]
-
Sunway Pharm Ltd. (n.d.). 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. Retrieved from [Link]
-
Zhong, J., et al. (2020). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem, 15(1), 89-97. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis Process Of Omarigliptin Intermediate CAS 951127-25-6 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]
